![molecular formula C8H4BrClKNO4S B1324450 Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate CAS No. 6581-24-4](/img/structure/B1324450.png)
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate consists of an indole ring substituted with bromine, chlorine, and sulfate groups. The potassium ion (K^+) is associated with the sulfate moiety. Refer to the ChemSpider structure for a visual representation .
Scientific Research Applications
Enzyme Inhibition
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has been evaluated for its role in enzyme inhibition, particularly as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetes management and complications .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their efficacy against HIV-1 .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, acts as a plant hormone produced by the degradation of tryptophan in higher plants. This highlights the role of indole derivatives in plant growth and development .
Gene Detection
The compound is used as a chromogenic substrate for β-glucuronidase (GUS) gene detection, which is crucial in genetic engineering and molecular biology research .
Cancer Treatment
Indole derivatives are being explored for their application in treating cancer cells due to their biologically active properties .
Microbial Inhibition
These compounds also show promise in inhibiting microbes, which can be leveraged in developing new antimicrobial therapies .
Treatment of Disorders
The diverse biological activities of indole derivatives make them candidates for treating various disorders in the human body .
Biomedical Research
As a vital reagent, Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is commonly used to detect β-galactosidase activity in drug discovery and gene expression studies .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound interacts with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound likely has diverse molecular and cellular effects.
properties
IUPAC Name |
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICLAAARWXWFS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635400 |
Source
|
Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |
CAS RN |
6581-24-4 |
Source
|
Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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